molecular formula C8H7F3O B1295162 3-(Trifluoromethyl)anisole CAS No. 454-90-0

3-(Trifluoromethyl)anisole

Cat. No.: B1295162
CAS No.: 454-90-0
M. Wt: 176.14 g/mol
InChI Key: XHONYVFDZSPELQ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)anisole, also known as 3-trifluoromethylanisole, is a heterocyclic compound composed of a benzene ring with a trifluoromethyl substituent attached to the three carbon atom. It is an important intermediate for the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and materials. It is also a versatile building block for the development of novel compounds with interesting biological activities.

Scientific Research Applications

1. Electron-Withdrawing Substituent Effects

The trifluoromethoxy group, as seen in 3-(Trifluoromethyl)anisole, is superior to both methoxy and trifluoromethyl groups in promoting hydrogen/metal permutation. It exerts a long-range effect, significantly lowering the basicity of arylmetal compounds even when positioned remotely. This characteristic makes it an influential substituent in chemical reactions, particularly in deprotonation processes involving sec-butyllithium and tert-butyllithium (Castagnetti & Schlosser, 2002).

2. Adsorption on Platinum

The adsorption of anisole derivatives, including this compound, on platinum surfaces is significantly affected by the presence of the trifluoromethyl group. This compound shows weaker adsorption compared to benzene, and this property is crucial in understanding catalytic hydrogenation processes and surface interactions in chemical engineering (Bonalumi, Vargas, Ferri, & Baiker, 2006).

3. Reactivity in Organoplatinum Complexes

Studies on the reactivity of anisole with electrophilic methylplatinum(II) complexes highlight the role of the trifluoromethyl group in C-H bond activation. This research provides insights into the selectivity and reaction mechanisms involving anisoles and organoplatinum complexes, contributing to advancements in organometallic chemistry and catalysis (Bonnington, Zhang, Moustafa, Cooper, Jennings, & Puddephatt, 2012).

4. Influence in Drug Design

The structural and conformational differences between anisole and fluoroanisoles, including this compound, significantly impact their physicochemical and pharmacokinetic properties. This has implications for drug design, particularly in optimizing ADME properties of pharmaceutical compounds (Xing, Blakemore, Narayanan, Unwalla, Lovering, Denny, Zhou, & Bunnage, 2015).

5. Role in Lanthanide-Catalyzed Reactions

The use of lanthanide triflates in catalyzing the acylation of anisole, including its trifluoromethyl derivatives, demonstrates the influence of the trifluoromethyl group in organometallic catalysis. These studies are pivotal in understanding the catalytic pathways and mechanistic aspects of lanthanide-catalyzed reactions (Dzudza & Marks, 2008).

6. Iridium-Catalyzed Carbocarbation

Research on iridium-catalyzed carbocarbation reactions involving anisoles, including this compound, underscores the unique chemistry of the trifluoromethyl group in facilitating double C-H bond activation. This contributes significantly to the field of organometallic chemistry and synthetic methodology (Romanov-Michailidis, Ravetz, Paley, & Rovis, 2018).

Safety and Hazards

3-(Trifluoromethyl)anisole is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

1-methoxy-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-12-7-4-2-3-6(5-7)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHONYVFDZSPELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196498
Record name 3-(Trifluoromethyl)anisole
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Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454-90-0
Record name 1-Methoxy-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
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Record name 3-(Trifluoromethyl)anisole
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Record name 454-90-0
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Record name 3-(Trifluoromethyl)anisole
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Record name 3-(trifluoromethyl)anisole
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-(Trifluoromethyl)anisole a potential dopant for charge exchange in APPI-MS?

A1: The study highlights two key properties of this compound that make it a promising candidate:

  • Low Reactivity: The trifluoromethyl group (-CF3) is electron-withdrawing, which reduces the reactivity of the photoions generated from this compound with both the solvent and neutral dopant molecules. This low reactivity minimizes unwanted side reactions and improves ionization efficiency for target analytes. []

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